![molecular formula C11H7F6NO B2772513 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole CAS No. 2375273-23-5](/img/structure/B2772513.png)

1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

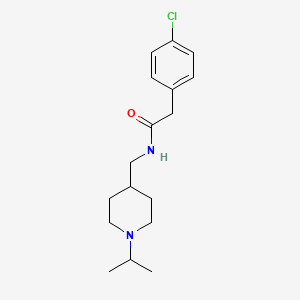

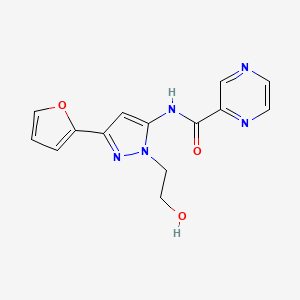

“1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole” is a chemical compound with the molecular formula C11H7F6NO . It has an average mass of 283.170 Da and a monoisotopic mass of 283.043182 Da .

Molecular Structure Analysis

The molecular structure of “1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole” consists of an indole group attached to a 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl group . Detailed structural analysis such as bond lengths and angles are not available in the searched resources.Scientific Research Applications

Synthesis and Functionalization Techniques

A significant application of related trifluoroethylindole compounds is in the field of organic synthesis and functionalization. For instance, 2-Trifluoromethanesulfonyloxyindole-1-carboxylic Acid Ethyl Ester serves as a practical intermediate for synthesizing 2-carbosubstituted indoles through palladium-catalyzed coupling reactions, producing aryl, heteroaryl, vinyl, allyl, and alkynyl indoles with good to excellent yields (Rossi et al., 2006). This methodology highlights the compound's utility in creating diverse indole derivatives essential for various chemical and pharmaceutical applications.

Advances in Aminomethylation

Another research application involves the aminomethylation of electron-rich aromatics catalyzed by metal triflate-TMSCl systems. This process facilitates the facile synthesis of aromatic primary amines and 1-aryl-trichloroethylamine derivatives (Sakai et al., 2003). Such reactions are crucial for developing new synthetic pathways and creating compounds with potential biological activities.

Metal-Free Electrophilic Trifluoromethylthiolation

Research also includes the novel use of CF3SO2Cl for metal-free electrophilic trifluoromethylthiolation of indole derivatives. This process, which utilizes trifluoromethanesulfonyl chloride as a source of electrophilic SCF3, demonstrates a straightforward approach to modifying indole derivatives, expanding their utility in organic synthesis and medicinal chemistry applications (Chachignon et al., 2016).

properties

IUPAC Name |

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F6NO/c12-9(19-11(15,16)17)10(13,14)18-6-5-7-3-1-2-4-8(7)18/h1-6,9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQFIYAKXMGZAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C(C(OC(F)(F)F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(2-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2772431.png)

![5-benzyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2772434.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide hydrochloride](/img/structure/B2772435.png)

![N-(1,3-benzodioxol-5-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2772438.png)

![[4-(2-furylcarbonyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2772439.png)

![3-(benzo[d][1,3]dioxol-5-yl(4-benzylpiperazin-1-yl)methyl)-2-methyl-1H-indole](/img/structure/B2772440.png)

![Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate](/img/structure/B2772443.png)

![3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2772447.png)

![3-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2772451.png)